2-(4-methoxyphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Description
2-(4-Methoxyphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic acetamide derivative featuring a 4-methoxyphenoxy group and a 3-(2-oxopyrrolidin-1-yl)phenyl substituent. Pyrrolidinone derivatives are widely studied for their biological activities, including anticonvulsant, anti-inflammatory, and enzyme inhibitory effects .
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-16-7-9-17(10-8-16)25-13-18(22)20-14-4-2-5-15(12-14)21-11-3-6-19(21)23/h2,4-5,7-10,12H,3,6,11,13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFXBWSOGNHPPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves a multi-step process. One common method starts with the reaction of 4-methoxyphenol with chloroacetic acid to form 2-(4-methoxyphenoxy)acetic acid. This intermediate is then reacted with thionyl chloride to produce the corresponding acyl chloride. The acyl chloride is subsequently reacted with 3-(2-oxopyrrolidin-1-yl)aniline under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 2-(4-hydroxyphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide.
Reduction: Formation of 2-(4-methoxyphenoxy)-N-[3-(2-hydroxy-1-pyrrolidinyl)phenyl]acetamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-methoxyphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- The target compound distinguishes itself through the 4-methoxyphenoxy group, which is absent in simpler analogs like T7Y .
- The pyrrolidinone ring is a common feature in many analogs (e.g., ), but its position and substitution (e.g., 2-oxo vs. 5-oxo in ) influence conformational flexibility and target binding.
Physicochemical Properties
- Solubility: The target compound’s methoxy and pyrrolidinone groups balance lipophilicity and polarity. Its solubility in DMSO is likely >10 mM (similar to ), whereas brominated analogs (e.g., ) exhibit lower aqueous solubility due to increased hydrophobicity.
- Melting Points: Pyrrolidinone derivatives typically melt between 150–250°C. For example, compound 16 in has a mp of 210–212°C, while the target compound is expected to align with this range.
Biological Activity
2-(4-methoxyphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide, also known as MPOP, is a synthetic compound with a complex molecular structure characterized by the presence of a methoxy group, a pyrrolidine moiety, and an acetamide functional group. Its molecular formula is with a molecular weight of approximately 340.4 g/mol. The compound has garnered attention for its potential biological activities, particularly as a dihydroorotate dehydrogenase (DHODH) inhibitor, which plays a crucial role in the de novo pyrimidine synthesis pathway.
Chemical Structure
The structural representation of MPOP is as follows:
- IUPAC Name : this compound
- SMILES : COC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)N3CCCC3=O
- InChI Key : OQFXBWSOGNHPPQ-UHFFFAOYSA-N
MPOP's primary mechanism involves the inhibition of DHODH, which is essential for the proliferation of various cells, including those involved in immune responses. This inhibition can lead to reduced production of pyrimidines, thereby affecting nucleic acid synthesis and cell division. This mechanism positions MPOP as a potential therapeutic agent in conditions characterized by excessive cell proliferation, such as cancer and autoimmune diseases.
Anticancer Properties
Research indicates that MPOP exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines, including breast cancer and leukemia. The compound's effectiveness appears to correlate with its ability to induce apoptosis (programmed cell death) in malignant cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| K562 (Leukemia) | 15.0 | Cell cycle arrest and apoptosis |
Antiinflammatory Effects
MPOP has also been investigated for its anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease.
Neuroprotective Effects
Preliminary findings indicate that MPOP may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
A notable case study involved the administration of MPOP in animal models of rheumatoid arthritis. The results demonstrated a significant reduction in joint inflammation and destruction compared to control groups treated with saline. Additionally, histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
Q & A
Q. Methodological Answer :
Target Identification : Use databases like PDB or AlphaFold to identify protein targets (e.g., kinases or GPCRs) with structural homology to the compound’s scaffold.
Molecular Docking : Apply software (AutoDock Vina, Schrödinger) to simulate binding interactions. For example, the acetamide moiety may form hydrogen bonds with catalytic residues .
MD Simulations : Run 100-ns simulations to assess binding stability; analyze RMSD and binding free energy (MM-PBSA) .
Implications : Computational insights can prioritize in vitro assays (e.g., enzyme inhibition) and guide structural modifications to enhance selectivity .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Q. Methodological Answer :
- Hazard Classification : Based on structural analogs, expect GHS hazards:
- H302 (harmful if swallowed)
- H315 (skin irritation)
- H319 (eye irritation) .
- PPE Requirements :
- Nitrile gloves, lab coat, and safety goggles.
- Use fume hoods for powder handling to avoid inhalation .
- First Aid :
- Skin contact: Wash with soap/water; eye exposure: Rinse for 15 minutes .
Advanced: How can researchers resolve discrepancies in reported biological activity data across different in vitro assays?
Q. Methodological Answer :
Assay Validation :
- Confirm cell line authenticity (STR profiling) and assay reproducibility (Z’ > 0.5) .
Data Normalization :
- Use internal controls (e.g., staurosporine for cytotoxicity) and normalize to vehicle-treated samples.
Mechanistic Studies :
- Perform target engagement assays (e.g., CETSA) to verify direct binding .
Meta-Analysis :
- Compare IC₅₀ values across studies; identify outliers due to solvent (DMSO vs. ethanol) or incubation time .
Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Q. Methodological Answer :
NMR Spectroscopy :
- ¹H/¹³C NMR to confirm substituents (e.g., methoxy at δ 3.8 ppm, pyrrolidinone carbonyl at δ 170–175 ppm) .
Mass Spectrometry :
- HRMS (ESI+) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
HPLC :
- Reverse-phase C18 column (≥95% purity; retention time ~12 min under gradient elution) .
Advanced: How does the compound’s stability under varying pH and temperature conditions affect its pharmacokinetic profile?
Q. Methodological Answer :
Stability Studies :
- pH Stability : Incubate in buffers (pH 1–9) at 37°C; analyze degradation via HPLC. The acetamide bond may hydrolyze under acidic conditions .
- Thermal Stability : Use TGA/DSC to determine decomposition temperature (>150°C suggests shelf stability) .
PK Implications :
- Low stability at gastric pH (pH 1.2) may limit oral bioavailability, necessitating prodrug design .
- High thermal stability supports long-term storage but may require formulation tweaks (e.g., lyophilization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
